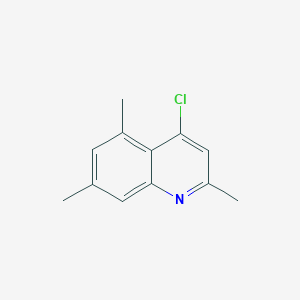
4-Chloro-2,5,7-trimethylquinoline
Übersicht
Beschreibung
4-Chloro-2,5,7-trimethylquinoline is a chemical compound with the empirical formula C12H12ClN . It has a molecular weight of 205.68 .
Molecular Structure Analysis
The SMILES string for 4-Chloro-2,5,7-trimethylquinoline is Cc1cc(C)c2c(Cl)cc(C)nc2c1 . This string represents the structure of the molecule in a linear format.
Physical And Chemical Properties Analysis
4-Chloro-2,5,7-trimethylquinoline is a solid at room temperature . Unfortunately, detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Anticancer Applications
4-Chloroquinolines, including compounds structurally related to 4-Chloro-2,5,7-trimethylquinoline, have been pivotal in the development of antimalarial and anticancer agents. Chloroquine (CQ) and its analogs, such as hydroxychloroquine (HCQ), are classical examples that have been repurposed for cancer therapies due to their ability to inhibit autophagy, a process that cancer cells rely on for survival under stress conditions (Maycotte et al., 2012). These compounds, by interfering with autophagy, enhance the efficacy of conventional cancer treatments (Solomon & Lee, 2009).
Drug Repurposing and New Analogues Development
The chemical scaffold of 4-Chloroquinolines has inspired the synthesis of new analogues aimed at overcoming resistance to traditional antimalarial drugs and reducing the side effects associated with CQ and AQ in treatments for conditions like rheumatoid arthritis and lupus erythematosus. Research efforts have led to the identification of novel compounds and compositions based on the 4-aminoquinoline structure that are currently under investigation for their therapeutic potential in cancer therapy and other diseases (Njaria et al., 2015).
Antiviral Research and COVID-19
The antiviral properties of 4-Chloroquinolines have also been explored, with chloroquine and hydroxychloroquine being investigated for their efficacy against various viral infections, including their potential use in the treatment of COVID-19. These studies have focused on the drugs' ability to inhibit viral replication by altering the pH required for virus/cell fusion, showcasing the broad-spectrum antiviral activities of 4-Chloroquinoline derivatives (Touret & de Lamballerie, 2020).
Synthetic Precursors for Therapeutic Agents
Furthermore, 4-Chloro-2,5,7-trimethylquinoline and related compounds have been highlighted as critical intermediates in the synthesis of various therapeutic agents, including irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, which are important targets in cancer therapy (Mao et al., 2014).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4-Chloro-2,5,7-trimethylquinoline are not available, quinoline and its derivatives continue to be an area of interest in medicinal chemistry research due to their broad spectrum of bioactivity . They represent an inexhaustible inspiration for the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
Eigenschaften
IUPAC Name |
4-chloro-2,5,7-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBVBMMNGRIPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(C=C2Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489638 | |
| Record name | 4-Chloro-2,5,7-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5,7-trimethylquinoline | |
CAS RN |
63136-64-1 | |
| Record name | 4-Chloro-2,5,7-trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63136-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5,7-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63136-64-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



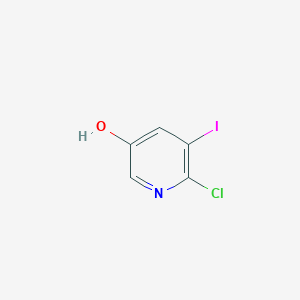
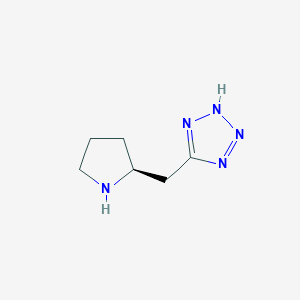
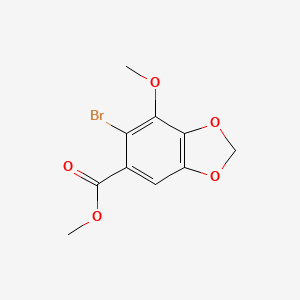
![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)
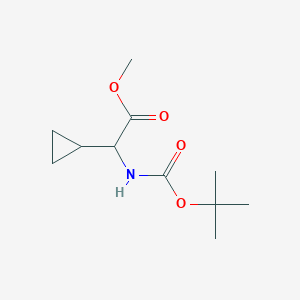
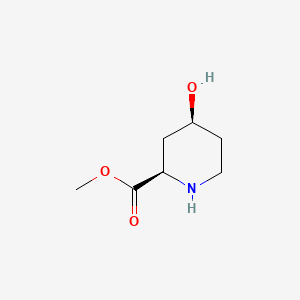
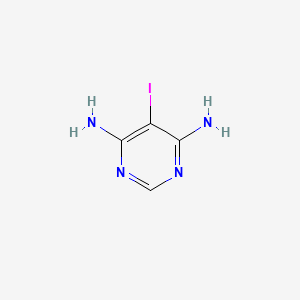
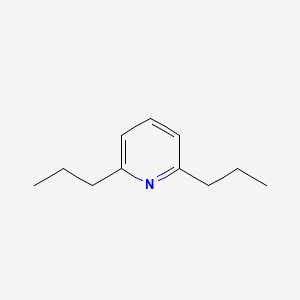
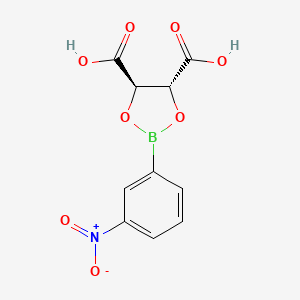
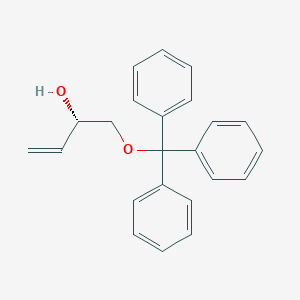
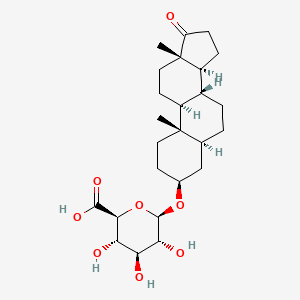

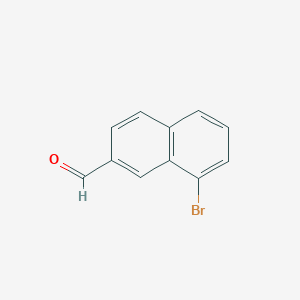
![N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B1610337.png)